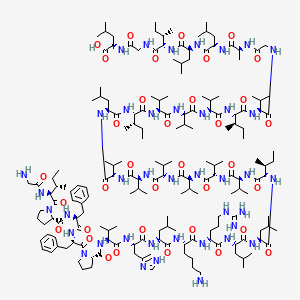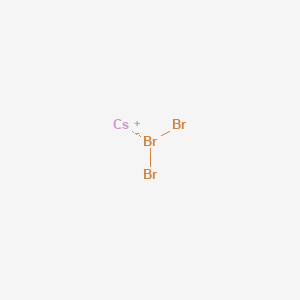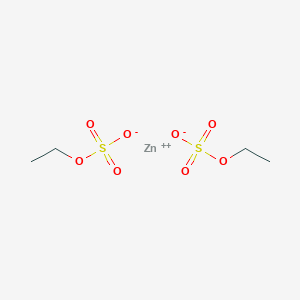
zinc;ethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc ethyl sulfate is an organozinc compound with the chemical formula Zn(C2H5)2SO4. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is a colorless solid that is soluble in water and exhibits interesting reactivity due to the presence of both zinc and ethyl sulfate groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc ethyl sulfate can be synthesized through the reaction of zinc sulfate with ethyl alcohol in the presence of sulfuric acid. The reaction typically involves heating the mixture under controlled conditions to facilitate the formation of the desired compound. The general reaction can be represented as: [ \text{ZnSO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{Zn(C}_2\text{H}_5\text{)}_2\text{SO}_4 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, zinc ethyl sulfate is produced by reacting zinc oxide or zinc carbonate with ethyl sulfate under controlled conditions. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc ethyl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and ethyl sulfate.
Reduction: It can be reduced to form elemental zinc and ethyl alcohol.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and ethyl sulfate.
Reduction: Elemental zinc and ethyl alcohol.
Substitution: Various alkyl or aryl zinc sulfates.
Applications De Recherche Scientifique
Zinc ethyl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential role in biological systems, particularly in zinc metabolism and enzyme function.
Medicine: It is being explored for its potential therapeutic applications, including its use as a zinc supplement and in the treatment of zinc deficiency.
Industry: It is used in the production of various zinc-containing compounds and as a precursor in the synthesis of other organozinc compounds.
Mécanisme D'action
The mechanism of action of zinc ethyl sulfate involves the interaction of the zinc ion with various molecular targets. Zinc ions are known to play a crucial role in the catalytic activity of many enzymes, including DNA and RNA polymerases, and in the stabilization of protein structures. The ethyl sulfate group can also participate in various chemical reactions, contributing to the overall reactivity of the compound.
Comparaison Avec Des Composés Similaires
Zinc sulfate: A common zinc compound used in various applications, including agriculture and medicine.
Zinc ethyl: An organozinc compound with similar reactivity but without the sulfate group.
Zinc acetate: Another zinc compound with different chemical properties and applications.
Uniqueness: Zinc ethyl sulfate is unique due to the presence of both zinc and ethyl sulfate groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
546-75-8 |
|---|---|
Formule moléculaire |
C4H10O8S2Zn |
Poids moléculaire |
315.6 g/mol |
Nom IUPAC |
zinc;ethyl sulfate |
InChI |
InChI=1S/2C2H6O4S.Zn/c2*1-2-6-7(3,4)5;/h2*2H2,1H3,(H,3,4,5);/q;;+2/p-2 |
Clé InChI |
JONLGLZSMFOTJC-UHFFFAOYSA-L |
SMILES canonique |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,18-Bis(2-methoxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13813893.png)
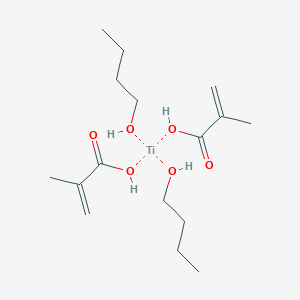
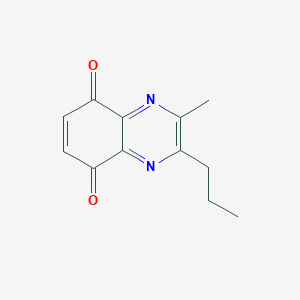
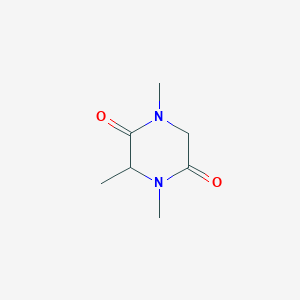
![8-Methoxy-10-methyl-7-azabicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13813917.png)

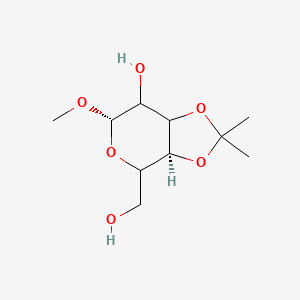

![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)

![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
